REACTION_CXSMILES
|
Cl[C:2]1[S:6][N:5]=[C:4]([C:7]2[CH:12]=[CH:11][C:10]([Cl:13])=[CH:9][CH:8]=2)[N:3]=1.[NH:14]1[CH:18]=[CH:17][CH:16]=[CH:15]1.[H-].[Na+].O>CS(C)=O>[Cl:13][C:10]1[CH:11]=[CH:12][C:7]([C:4]2[N:3]=[C:2]([N:14]3[CH:18]=[CH:17][CH:16]=[CH:15]3)[S:6][N:5]=2)=[CH:8][CH:9]=1 |f:2.3|
|
Name
|
|
Quantity
|
102 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NS1)C1=CC=C(C=C1)Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
N1C=CC=C1
|
Name
|
|
Quantity
|
20 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated for 18 h to 55° C. ext
|
Type
|
TEMPERATURE
|
Details
|
was heated to 100° C. ext
|
Type
|
WAIT
|
Details
|
temperature for 6 h
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
isolated by filtration
|
Type
|
CUSTOM
|
Details
|
The purification by column chromatography (SiO2, 0-10% ethyl acetate inheptanes)
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C1=NSC(=N1)N1C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.199 mmol | |
AMOUNT: MASS | 52 mg | |
YIELD: PERCENTYIELD | 45% | |
YIELD: CALCULATEDPERCENTYIELD | 44.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |